molecular formula C22H18N4O4S3 B1204557 N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B1204557
M. Wt: 498.6 g/mol
InChI Key: GWKZTMUOMUDUKB-UHFFFAOYSA-N
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Description

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a member of quinolines.

Scientific Research Applications

Anticancer Potential

Research has identified thiophene derivatives, including those with sulfonamide, isoxazole, benzothiazole, and quinoline moieties, as potential anticancer agents. These compounds, including similar structures to the specified chemical, demonstrated significant cytotoxic activities against human breast cancer cell lines, surpassing even doxorubicin in some cases (Ghorab, Bashandy, & Alsaid, 2014).

PI3K Inhibition and Anticancer Activity

Compounds structurally related to the specified chemical have been proposed as novel PI3K inhibitors and anticancer agents. These compounds showed potent antiproliferative activities against various human cancer cell lines and significantly inhibited the PI3K/AKT/mTOR pathway and tumor growth in in-vivo models (Shao et al., 2014).

Antimicrobial Activity

A series of thiazolidinone derivatives, similar in structure to the specified compound, exhibited antimicrobial activity against various bacterial and fungal strains. These findings highlight the potential of such compounds in treating microbial infections (Patel, Kumari, & Patel, 2012).

Potential in Photodynamic Therapy

Certain derivatives, like zinc phthalocyanines substituted with benzenesulfonamide groups, demonstrate promising properties for photodynamic therapy applications, particularly in cancer treatment. These compounds exhibit high singlet oxygen quantum yields, crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

DNA Interaction and Anticancer Properties

Copper(II) complexes with N-sulfonamide ligands exhibited the ability to interact with DNA and showed cytotoxicity against melanoma cell lines, suggesting their potential as anticancer agents (Hangan et al., 2016).

properties

Product Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

Molecular Formula

C22H18N4O4S3

Molecular Weight

498.6 g/mol

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C22H18N4O4S3/c1-30-16-7-8-18-14(11-16)10-15(22(27)23-18)12-26(13-17-4-3-9-31-17)33(28,29)20-6-2-5-19-21(20)25-32-24-19/h2-11H,12-13H2,1H3,(H,23,27)

InChI Key

GWKZTMUOMUDUKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC=CS3)S(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 3
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 5
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 6
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

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